molecular formula C34H48N6O10 B1670227 Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine CAS No. 85286-38-0

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

Cat. No. B1670227
CAS RN: 85286-38-0
M. Wt: 700.8 g/mol
InChI Key: WJEFCEUSQYDJIF-DQSGOBRISA-N
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Description

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is a complex chemical compound with the molecular formula C34H48N6O10 . It holds immense potential in scientific research, with diverse applications ranging from drug synthesis to protein engineering.


Synthesis Analysis

Studies have probed the substrate range of wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) through the expression of protein with structural analogues of L-phenylalanine (Phe) and L-tyrosine (Tyr) . This suggests that these enzymes could potentially be involved in the synthesis of Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine.

Scientific Research Applications

Enzymatic Specificity and Aminoacylation

Aminoacyl-tRNA Synthetases Specificity

A study on the specificity of valyl-, phenylalanyl-, and tyrosyl-tRNA synthetases from yeast revealed the importance of enzymatic specificity in preventing misaminoacylation of tRNA, which is crucial for maintaining the accuracy of protein synthesis. This research underscores the significance of each amino acid residue in peptides for the proper function of biological systems (Igloi, Von Der Haar, & Cramer, 1978).

Peptide Hydrolysis and Stability

Peptidase Activity in Thyroid Glands

The hydrolysis of peptides containing aromatic amino acids or leucine by a peptidase from pig thyroid glands highlights the biochemical roles of amino acids in peptide stability and degradation, an essential process for regulating peptide activity in vivo (Menzies & McQuillan, 1967).

Photoreactivity of Amino Acids

Photochemistry of Amino Acids

A study on the photochemical behavior of hydroxy substituted amino acids, including threonine and tyrosine, provides insights into the stability and reactivity of peptides under light exposure, which is relevant for understanding the structural integrity of peptides in different environments (Griesbeck et al., 1994).

Biological Properties of Pentapeptides

Enkephalin-like Pentapeptides

Research on enkephalin-like pentapeptides containing p-nitrophenylalanine explored their biological properties, including interactions with receptors and enzymatic degradation. Such studies are pivotal for designing peptides with specific biological activities (Fauchère & Schiller, 1981).

Nutritional and Metabolic Roles

Nutrition of Myxococcus xanthus

Investigations into the nutrition of Myxococcus xanthus revealed the essential and stimulatory roles of amino acids like phenylalanine, leucine, and threonine, providing insights into the metabolic and nutritional significance of these residues in microbial growth (Hemphill & Zahler, 1968).

Safety And Hazards

The safety and hazards associated with Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine are not explicitly mentioned in the search results .

properties

IUPAC Name

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFCEUSQYDJIF-RNJDTFMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005775
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

CAS RN

85286-38-0
Record name Deltakephalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine
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